1-Isocyanato-2-methylbutane

Beschreibung

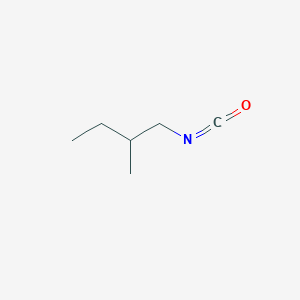

1-Isocyanato-2-methylbutane is an alkyl isocyanate with the molecular formula C₆H₁₁NO (calculated based on its structure). However, the provided evidence lists a molecular weight of 247.38 g/mol , which appears inconsistent with the expected formula (theoretical molecular weight for C₆H₁₁NO is approximately 113.16 g/mol).

Structurally, the compound features an isocyanate group (-NCO) attached to a branched 2-methylbutane chain. It is used in organic synthesis for introducing urethane or urea linkages, particularly in polymer chemistry and agrochemical intermediates.

Eigenschaften

IUPAC Name |

1-isocyanato-2-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOYJQWQKJLCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1-Isocyanato-2-methylbutane can be synthesized through several methods:

Phosgene Method: This traditional method involves the reaction of phosgene with amines to produce isocyanates.

Non-Phosgene Methods: These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea.

Oxidation of Isonitriles: This method involves the oxidation of isonitriles using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.

Analyse Chemischer Reaktionen

1-Isocyanato-2-methylbutane undergoes various chemical reactions, including:

Substitution Reactions: It can react with alcohols to form urethanes and with amines to form ureas.

Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamates.

Polymerization: It can polymerize to form polyurethanes, which are used in foams, coatings, and adhesives.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .

Wissenschaftliche Forschungsanwendungen

1-Isocyanato-2-methylbutane has several scientific research applications:

Polyurethane Production: It is used in the synthesis of polyurethanes, which are essential materials in various industries.

Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure accurate results.

Material Science: It is used in the development of new materials with specific properties, such as high abrasion resistance and tensile strength.

Wirkmechanismus

The mechanism of action of 1-Isocyanato-2-methylbutane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate group (-N=C=O) reacts with these compounds to form urethanes, ureas, and carbamates. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-Isocyanato-2-methylbutane with structurally related compounds, focusing on molecular properties and functional groups:

Key Findings:

Structural Isomerism :

- 1-Isocyanato-3-methylbutane (isoamyl isocyanate) shares the same molecular formula as the target compound but differs in the position of the methyl group. This isomer exhibits analogous reactivity in isocyanate-based reactions but may differ in steric effects during synthesis .

Functional Group Reactivity :

- The isocyanate group (-NCO) in this compound is highly electrophilic, enabling reactions with amines, alcohols, and water to form ureas, urethanes, or carbamic acids. In contrast:

- 1-Methoxy-2-methylbutane (ether) is chemically inert under most conditions, serving primarily as a solvent .

- 1-Iodo-3-methylbutane (alkyl iodide) participates in nucleophilic substitutions (e.g., SN2) due to its good leaving group (-I) .

Molecular Weight Anomaly: The reported molecular weight of 247.38 g/mol for this compound conflicts with theoretical calculations. This may indicate a data entry error or misidentification in the source material. Further analytical validation (e.g., mass spectrometry) is required.

Applications: Isocyanates like this compound are critical in polyurethane production, whereas 1-Iodo-3-methylbutane is used in alkylation reactions, and 1-Methoxy-2-methylbutane finds niche roles as a non-polar solvent.

Notes on Data Limitations

- Discrepancies in Evidence : The molecular weight provided for this compound is inconsistent with its expected formula. Cross-referencing with additional sources (e.g., PubChem, Reaxys) is advised for verification.

- Isomer Differentiation : Structural isomers like 1-Isocyanato-3-methylbutane require precise characterization (e.g., NMR, IR) to distinguish their reactivity and physical properties.

- Safety Considerations : Isocyanates are toxic and moisture-sensitive; handling protocols must prioritize ventilation and inert atmospheres.

Biologische Aktivität

1-Isocyanato-2-methylbutane (C₆H₁₁NO) is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is primarily utilized in the synthesis of various polymers and exhibits significant biological activity, particularly in terms of toxicity and potential health risks associated with exposure. This article reviews its biological activity, including toxicity mechanisms, case studies, and relevant research findings.

This compound appears as a colorless to pale yellow liquid with a pungent odor. Its reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, allowing it to interact with various nucleophiles. The compound is commonly used in producing flexible polyurethane foams and coatings, where its unique branching structure influences reactivity and application potential.

Toxicological Profile

The biological activity of this compound is primarily characterized by its potential toxicity. Isocyanates are known irritants and sensitizers, particularly affecting the respiratory system and skin. Exposure can lead to:

- Respiratory Issues : Symptoms may include wheezing, coughing, and shortness of breath. Isocyanates are recognized as common occupational asthma triggers.

- Skin Reactions : Dermal exposure can cause irritation or allergic reactions.

- Systemic Effects : Prolonged exposure may lead to more severe health issues, including anaphylactic reactions.

Case Studies

- Occupational Asthma Case : A study reported a 50-year-old vehicle body painter who developed asthma symptoms after prolonged exposure to isocyanates, specifically related to paint products containing this compound. Symptoms included breathlessness and wheezing shortly after exposure, which were alleviated with bronchodilators and corticosteroids .

- Sensitization and Allergic Reactions : Another case highlighted a patient who developed peanut allergy symptoms after being exposed to isocyanates at work. This suggests a potential link between occupational exposure to isocyanates and the development of food allergies later in life .

The exact mechanisms through which this compound exerts its biological effects are not fully understood; however, several studies suggest that:

- Immune Response : Exposure may trigger both Th1 and Th2 immune responses rather than solely IgE-mediated sensitization. This mixed response can lead to chronic inflammation and airway remodeling even after exposure cessation .

- Irritation Pathways : The electrophilic nature of isocyanates allows them to react with cellular macromolecules, leading to cellular damage and inflammatory responses.

Research Findings

Recent research has focused on understanding the reactivity of isocyanates with biological systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.